2-Bromo-6-ethylpyridine
Overview
Description
2-Bromo-6-ethylpyridine is a chemical compound with the molecular formula C7H8BrN . It is a pale-yellow to yellow liquid .
Synthesis Analysis
The synthesis of 2-Bromo-6-ethylpyridine involves various chemical reactions. An optimized strategy for the synthesis of similar compounds has been reported, which avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-ethylpyridine consists of a pyridine ring substituted with a bromine atom at the 2nd position and an ethyl group at the 6th position . The molecular weight of this compound is 186.05 .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-6-ethylpyridine are complex and can involve various mechanisms. For instance, the use of electroanalytical tools can be utilized to investigate redox-active intermediates .Physical And Chemical Properties Analysis
2-Bromo-6-ethylpyridine is a pale-yellow to yellow liquid . Its physical and chemical properties include a density of 1.5±0.1 g/cm3, a boiling point of 224.5±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .Scientific Research Applications
Synthesis of Flexible Polydendate Ligands
2-Bromo-6-ethylpyridine and related compounds are instrumental in synthesizing flexible polydendate ligands. These ligands have applications in coordinating with various molecules, demonstrating their versatility in chemical synthesis. For instance, a study by Charbonnière, Weibel, and Ziessel (2002) explored the synthesis of ligands with 2,2'-bipyridine subunits using a process that involved bromination and subsequent functionalization steps (Charbonnière, Weibel, & Ziessel, 2002).
Multicomponent Chemistry Applications
The compound 2-Bromo-6-isocyanopyridine, closely related to 2-Bromo-6-ethylpyridine, has been identified as a highly efficient reagent in multicomponent chemistry. Van der Heijden et al. (2016) demonstrated its effectiveness in stability and synthetic efficiency, particularly in the synthesis of complex molecules like opioids (van der Heijden, Jong, Ruijter, & Orru, 2016).
Grignard Reaction in Pyridine Derivative Synthesis
Proost and Wibaut (1940) explored the use of bromopyridines in Grignard reactions, a foundational chemical process. Their work demonstrated the synthesis of various pyridine derivatives, showcasing the broad utility of bromopyridines in organic chemistry (Proost & Wibaut, 1940).
Synthesis of Iminopyridine Ligands
2-Bromo-6-ethylpyridine and similar compounds are used in the synthesis of iminopyridine ligands. These ligands, as studied by Irrgang et al. (2007), have applications in metal complex formation, potentially useful in catalysis and material science (Irrgang, Keller, Maisel, Kretschmer, & Kempe, 2007).
Electrocatalytic Applications
Gennaro et al. (2004) investigated the electrosynthesis of compounds like 6-aminonicotinic acid using bromopyridine derivatives, highlighting their potential in electrochemical applications. This research opens avenues for the synthesis of complex organic molecules using electrocatalytic methods (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-6-ethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOSQEKDQKYBLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513839 | |
Record name | 2-Bromo-6-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-ethylpyridine | |
CAS RN |
83004-13-1 | |
Record name | 2-Bromo-6-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-ethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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